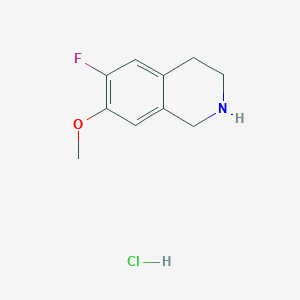

6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methoxybenzaldehyde and ethylamine.

Formation of Intermediate: The initial step involves the condensation of 6-fluoro-2-methoxybenzaldehyde with ethylamine to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization under acidic conditions to form the tetrahydroisoquinoline core.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom at position 6 and methoxy group at position 7 are key sites for nucleophilic and electrophilic substitutions:

-

Fluorine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating SNAr reactions with alkoxides or amines.

-

Demethylation of the methoxy group using BBr₃ yields phenolic derivatives, critical for further functionalization .

Oxidation and Reduction

The tetrahydroisoquinoline core undergoes redox transformations:

-

Oxidation with KMnO₄ selectively targets the benzylic position, yielding dihydroisoquinolinones.

-

NaBH(OAc)₃ enables reductive amination without reducing the aromatic ring .

Cyclization and Ring-Modification

The compound serves as a precursor for complex heterocycles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Bischler–Napieralski | POCl₃, reflux | 6-Fluoro-7-methoxy-3,4-dihydroisoquinoline | |

| Pictet–Spengler | Aldehyde/TFA, 60°C | Tetrahydro-β-carboline derivatives |

Salt Formation and Acid-Base Behavior

The hydrochloride salt influences solubility and reactivity:

| Property | Detail | Reference |

|---|---|---|

| pKa (amine) | ~8.9 (predicted) | |

| Counterion Exchange | NaOH (aq) → Free base extraction |

Catalytic Transformations

Transition-metal catalysis enables cross-coupling:

| Reaction | Catalyst/System | Product | Reference |

|---|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂/Xantphos, Cs₂CO₃ | 6-Fluoro-7-methoxy-N-aryl-THIQ derivatives |

-

Palladium-catalyzed couplings introduce aryl/heteroaryl groups at the nitrogen.

Stability and Side Reactions

Critical considerations for synthetic workflows:

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Hydrolysis (F) | Avoid prolonged storage in aqueous acidic media | |

| Demethylation (OCH₃) | Use anhydrous conditions for BBr₃-mediated reactions |

This compound’s reactivity profile makes it valuable for synthesizing neuroactive agents and σ receptor ligands . Its fluorine and methoxy groups provide handles for late-stage diversification, aligning with trends in fragment-based drug discovery.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride is C10H13ClFNO with a molecular weight of approximately 217.67 g/mol. The compound features a tetrahydroisoquinoline framework, which is known for its biological activity and versatility in drug design.

Antidepressant Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit antidepressant properties. A study demonstrated that compounds similar to 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems involved in mood regulation. The mechanism often involves the inhibition of monoamine oxidase (MAO) enzymes, which leads to increased levels of serotonin and norepinephrine in the brain .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the methoxy and fluoro groups enhances their ability to cross the blood-brain barrier and exert neuroprotective actions by reducing oxidative stress and inflammation .

Anticancer Potential

Some studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline against different cancer cell lines remains an area for further investigation.

Case Studies

Synthesis and Availability

The synthesis of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride has been optimized to improve yield and reduce costs. Recent advancements in synthetic methodologies have made it more accessible for research purposes. The compound is typically synthesized through multi-step reactions involving starting materials that are readily available in chemical supply chains .

Mécanisme D'action

The mechanism of action of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of both fluorine and methoxy substituents on the tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 2006616-67-5

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 211.66 g/mol

Dopaminergic Activity

Research indicates that derivatives of tetrahydroisoquinolines, including 6-fluoro-7-methoxy variants, exhibit significant activity at dopamine receptors. A study highlighted the compound's role as a D2 dopamine receptor partial agonist , which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease. The compound demonstrated high receptor occupancy and was effective in inhibiting phencyclidine-induced hyperlocomotion in animal models .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of tetrahydroisoquinolines. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of intracellular signaling pathways that lead to cell survival and reduced inflammation .

The biological activity of 6-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves:

- Dopamine Receptor Modulation : As a partial agonist at D2 receptors, it can influence dopaminergic signaling pathways, which are vital in mood regulation and motor control.

- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses .

Case Studies

- Study on Behavioral Effects in Mice :

- In Vitro Neuroprotection Assays :

Data Summary

Propriétés

IUPAC Name |

6-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVZKIWAZCDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.